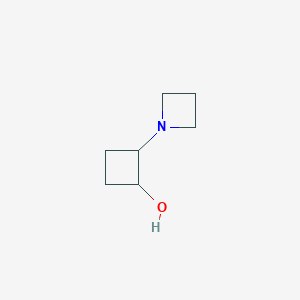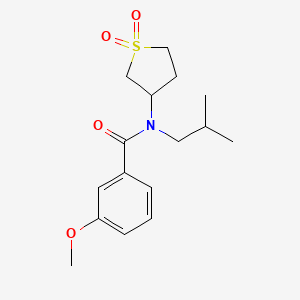![molecular formula C10H13F2NO2 B3017764 2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol CAS No. 937601-46-2](/img/structure/B3017764.png)
2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar functional groups and structural motifs, such as Schiff bases, which are characterized by a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . These compounds are synthesized through condensation reactions and have been studied for various properties including electronic structure, spectroscopic properties, and potential applications like antioxidant activity and anticorrosion properties .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of aldehydes or ketones with primary amines . For instance, (E)-2-methoxy-6-(R-imino)methylphenols were synthesized by condensing 2-hydroxy-3-methoxybenzaldehyde with primary amines . In another study, a Schiff base compound was synthesized from vanillin and p-anisidine using water as a solvent . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of similar compounds have been characterized using techniques such as X-ray crystallography, NMR, IR, and MS spectroscopy . For example, the crystal structure of a related compound was determined to have two independent molecules interacting via hydrogen bonds to form a dimer . Another compound's structure was characterized by NMR, IR, and UV-Vis spectroscopies, and its interatomic contacts were explored using Hirshfeld surface analysis . These techniques could be employed to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of these compounds can be predicted by studying their molecular electrostatic potential (MEP), frontier molecular orbitals, and by performing natural bond orbital (NBO) analysis . For instance, the MEP of a related compound was studied to predict reactive sites, and its frontier molecular orbitals were analyzed to relate to properties like ionization potential and electron affinity . These analyses can provide insights into the types of chemical reactions that "this compound" may undergo.
Physical and Chemical Properties Analysis
The physical properties such as melting point and solubility, and chemical properties like vibrational frequencies and spectroscopic characteristics, have been observed and reported for similar compounds . For example, the Schiff base compound synthesized from vanillin and p-anisidine was slightly soluble in water and completely soluble in NaOH, with a melting point range of 128-130°C . The antioxidant activity of these compounds has also been tested, indicating potential applications . These methods can be applied to determine the physical and chemical properties of "this compound".
Propiedades
IUPAC Name |
2-[(2,2-difluoroethylamino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-15-8-4-2-3-7(10(8)14)5-13-6-9(11)12/h2-4,9,13-14H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKRHSYGOCAFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B3017685.png)
![N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B3017687.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B3017688.png)
![N-[(1S,2R)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B3017689.png)
![2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B3017690.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B3017696.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B3017699.png)
![3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3017700.png)
![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3017701.png)
![3-Methyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3017703.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3017704.png)